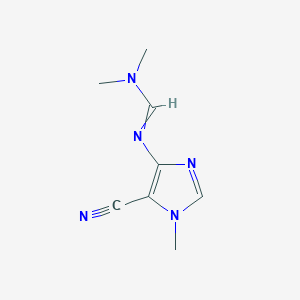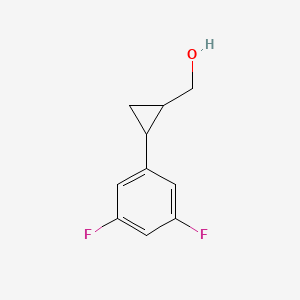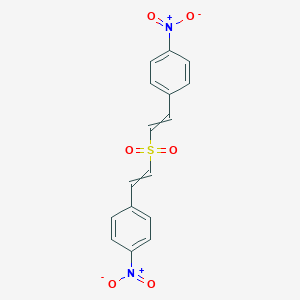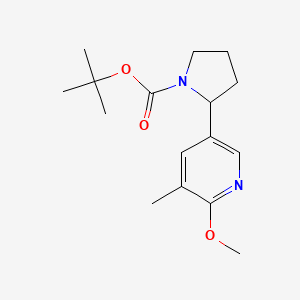
N,N-bis(2-nitrophenyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-nitrophenyl)propanediamide is a chemical compound known for its unique structure and significant biological activity. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 356.34 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-nitrophenyl)propanediamide typically involves the reaction of 2-nitroaniline with malonic acid derivatives under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(2-nitrophenyl)propanediamide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Nitrated or halogenated aromatic rings.
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-nitrophenyl)propanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-bis(2-nitrophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-bis(2-nitrophenyl)malonamide
- N,N-bis(2-nitrophenyl)succinimide
- N,N-bis(2-nitrophenyl)glutarimide
Uniqueness
N,N-bis(2-nitrophenyl)propanediamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its nitro groups and aromatic rings contribute to its biological activity and make it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H12N4O6 |
|---|---|
Molekulargewicht |
344.28 g/mol |
IUPAC-Name |
N',N'-bis(2-nitrophenyl)propanediamide |
InChI |
InChI=1S/C15H12N4O6/c16-14(20)9-15(21)17(10-5-1-3-7-12(10)18(22)23)11-6-2-4-8-13(11)19(24)25/h1-8H,9H2,(H2,16,20) |
InChI-Schlüssel |
JNQXBCQQPYGZQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N(C2=CC=CC=C2[N+](=O)[O-])C(=O)CC(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)
![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)




![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)

![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)




